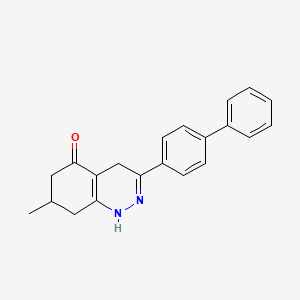

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one

Description

Properties

IUPAC Name |

7-methyl-3-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-14-11-20-18(21(24)12-14)13-19(22-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,23H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTNCSDQKUQROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved using a precursor such as 2-aminobenzophenone, which undergoes cyclization in the presence of a suitable catalyst.

Substitution Reactions: Subsequent steps involve the introduction of the methyl and phenyl groups through substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.

Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Cinnolinone Family

Several cinnolinone derivatives share structural similarities with the target compound but differ in substituents:

- 7-Methyl-3-(4-(trifluoromethyl)phenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (CAS: inferred from ): Substitutes the 4-phenylphenyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group significantly alters electronic properties, increasing lipophilicity and metabolic stability compared to the biphenyl group .

Key Structural Effects:

- Substituent Electronic Effects : Methyl groups (electron-donating) vs. bromine or CF₃ (electron-withdrawing) influence charge distribution and reactivity.

Comparison with Phosphine-Based Host Compounds

highlights phosphine derivatives with 4-phenylphenyl groups, such as diphenyl(4-phenylphenyl)phosphine and AdTPP (diphenyl(4-adamantylphenyl)phosphine). While structurally distinct from cinnolinones, these compounds exhibit host-guest interactions relevant to solvent effects:

- Association Constants (Kf) : AdTPP shows a Kf twice that of other phosphines due to the adamantyl group’s bulk, enhancing van der Waals interactions. The target compound’s 4-phenylphenyl group may similarly promote interactions, though its Kf in supercritical CO₂ (scCO₂) is likely lower than in aqueous systems due to reduced hydrophobic effects .

- Solvent Polarit: In scCO₂, weaker hydrophobic interactions reduce Kf values compared to water. This suggests that the target compound’s efficacy in nonpolar environments may depend on alternative binding mechanisms, such as dipole-dipole interactions.

Therapeutic Analogs with 4-Phenylphenyl Moieties

The CHMSA compounds (e.g., 1-methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol) from –3 share the 4-phenylphenyl group but incorporate a sulfonylmethyl linker and cyclohexanol core. These structural differences lead to distinct therapeutic profiles:

- Biological Targets: CHMSA compounds are patented for oncology and inflammatory diseases (e.g., multiple myeloma, lupus), likely targeting pathways involving sulfonate or sulfonamide interactions. The cinnolinone core of the target compound may instead interact with kinases or dehydrogenases due to its heterocyclic nature.

- Solubility and Bioavailability: The sulfonyl group in CHMSA enhances polarity and aqueous solubility compared to the hydrophobic cinnolinone system, which may limit the target compound’s pharmacokinetic performance .

Data Table: Structural and Functional Comparison

Biological Activity

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one exhibits significant anticancer activity. In vitro assays showed that the compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound appears to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 12 | 65 |

| A549 | 18 | 60 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated a strong ability to scavenge free radicals in various assays such as DPPH and ABTS tests.

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 20 µM.

- ABTS Scavenging Activity : The IC50 value was found to be 25 µM.

Neuroprotective Effects

In animal models, the compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. It was found to reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress.

Study 1: In Vivo Antitumor Efficacy

A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a reduction in tumor weight by approximately 40% after four weeks.

Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer’s disease, treatment with the compound improved cognitive function as assessed by the Morris water maze test. The results indicated a significant decrease in escape latency and an increase in time spent in the target quadrant.

Q & A

Q. What experimental design methodologies are recommended to optimize the synthesis of 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one?

Answer:

- Factorial Design : Use a factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This minimizes experiments while capturing interactions between variables .

- Statistical Design of Experiments (DoE) : Apply DoE to isolate critical factors affecting yield or purity. For example, a central composite design can model nonlinear relationships between variables .

- Case Study : In analogous quinoline syntheses, Pd-catalyzed cross-coupling reactions were optimized using DoE to reduce side products and improve yields .

Q. How can researchers ensure compound purity during synthesis and characterization?

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Solubility Profiling : Use shake-flask methods in solvents (water, DMSO) under controlled pH/temperature .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between computational reaction predictions and experimental yields be resolved?

Answer:

- Feedback Loop Integration : Combine quantum chemical calculations (e.g., DFT for transition states) with experimental data. ICReDD’s approach uses computational reaction path searches to narrow experimental conditions, then iteratively refines models with empirical results .

- Sensitivity Analysis : Identify which computational parameters (e.g., solvent dielectric constant, entropy corrections) most impact predictions. Adjust models using experimentally validated activation energies .

Q. What reactor design considerations are essential for studying this compound’s reaction kinetics?

Answer:

- Scale-Dependent Parameters : For lab-scale batch reactors, optimize mixing efficiency and heat transfer to avoid mass transfer limitations. Use jacketed reactors for precise temperature control .

- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation in real time .

- Case Application : In thiazolo-pyrimidine syntheses, continuous-flow reactors improved reproducibility by maintaining steady-state conditions .

Q. How should researchers evaluate the biological activity of this compound while minimizing false positives?

Answer:

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .

- Statistical Rigor : Apply ANOVA or nonparametric tests (e.g., Kruskal-Wallis) to assess significance. Replicate experiments ≥3 times to account for biological variability .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C) or enzyme inhibition assays to validate target engagement .

Q. How can researchers analyze complex reaction mechanisms involving this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Computational Mechanistic Modeling : Apply DFT or MD simulations to map potential energy surfaces and transition states. Cross-validate with experimental kinetic data .

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) or low-temperature NMR to isolate transient intermediates .

Methodological Tables

Table 1: Key Parameters for Factorial Design in Synthesis Optimization

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Yield (%) |

| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | Purity (HPLC %) |

| Solvent Ratio | 1:1, 1:2, 1:3 (v/v) | Reaction Time (h) |

Table 2: Common Analytical Techniques for Impurity Profiling

| Technique | Application | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC | Quantify ≤0.1% impurities | 0.05% | EP Impurity A |

| HRMS | Confirm molecular ion (m/z ± 0.001) | 1 ppm | USP-NF grade |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.